Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine
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Overview
Description
Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine is a chemical compound with the molecular formula C16H39NO2Si2. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of tert-butyldimethylsilyl groups, which provide stability and protect functional groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine can be synthesized through the reaction of monoethanolamine with tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions often involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine involves the protection of functional groups during chemical reactions. The tert-butyldimethylsilyl groups provide steric hindrance and stability, preventing unwanted side reactions and degradation of sensitive functional groups . The compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethanamine: A similar compound with a single tert-butyldimethylsilyl group.
tert-Butyldimethylsilyl chloride: A reagent used in the synthesis of bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine.
Uniqueness
This compound is unique due to its dual tert-butyldimethylsilyl groups, which provide enhanced stability and protection compared to similar compounds with a single silyl group . This makes it particularly useful in complex organic synthesis and applications requiring high stability .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H39NO2Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14-19-21(9,10)16(4,5)6/h17H,11-14H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOWEVQDYYJEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNCCO[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39NO2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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